An In-Depth Technical Guide to DOTA-PEG10-Azide: Structure, Properties, and Applications
An In-Depth Technical Guide to DOTA-PEG10-Azide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
DOTA-PEG10-Azide is a heterobifunctional linker that has emerged as a critical tool in the development of advanced molecular imaging agents and targeted radiopharmaceuticals. Its unique tripartite structure, comprising a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, offers a versatile platform for the precise engineering of complex bioconjugates. This technical guide provides a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its integration into research and development workflows.
Core Structure and Functional Components
DOTA-PEG10-Azide is composed of three essential functional moieties, each contributing a specific function to its overall utility:
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DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its high thermodynamic stability and kinetic inertness when complexed with various metal ions. It is particularly well-suited for chelating trivalent radiometals such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1]
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PEG10 (Ten-unit Polyethylene Glycol spacer): The PEG linker is a hydrophilic and flexible chain that serves multiple purposes. It enhances the aqueous solubility of the molecule and the resulting bioconjugate, which is crucial for in vivo applications.[2][3] Furthermore, the PEG spacer can improve the pharmacokinetic properties of the conjugated biomolecule by increasing its hydrodynamic radius, potentially leading to a longer circulation half-life and reduced renal clearance.
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Azide (-N₃): The terminal azide group is a versatile chemical handle for bioconjugation. It is a key component in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and can be performed under mild, biocompatible conditions, making them ideal for attaching the DOTA-PEG linker to a wide range of biomolecules, including peptides, proteins, antibodies, and nanoparticles.
The combination of these three components in a single molecule allows for a modular approach to the design of targeted imaging and therapeutic agents. A targeting vector (e.g., a peptide or antibody) can be modified with an alkyne group and then efficiently conjugated to DOTA-PEG10-Azide. The resulting conjugate can then be radiolabeled via the DOTA chelator for in vivo applications.
Physicochemical and General Properties
A summary of the key quantitative properties of DOTA-PEG10-Azide is presented in the table below. These values are typical and may vary slightly between different commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₇₂N₈O₁₇ | [4] |
| Molecular Weight | ~913.03 g/mol | [4] |
| Purity | ≥95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water and most organic solvents. | [2][3] |
| Storage | -20°C |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of DOTA-PEG10-Azide: bioconjugation via click chemistry and radiolabeling with Gallium-68.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of DOTA-PEG10-Azide to an alkyne-modified biomolecule.
Materials:
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DOTA-PEG10-Azide
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Alkyne-modified biomolecule (e.g., peptide, protein)
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Degassed water or buffer
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mM stock solution of DOTA-PEG10-Azide in degassed water or an appropriate buffer.
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Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a compatible solvent.
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Prepare a 100 mM stock solution of CuSO₄ in water.
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Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
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Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-modified biomolecule and DOTA-PEG10-Azide in the desired molar ratio (typically a slight excess of the azide is used, e.g., 1.2 to 2 equivalents).
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Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
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Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be approximately 5 times that of the copper sulfate.
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Reaction Incubation:
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Gently mix the reaction components.
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Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as HPLC or mass spectrometry.
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Purification:
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Upon completion, the DOTA-PEG-conjugated biomolecule can be purified from the reaction mixture using size-exclusion chromatography, reverse-phase HPLC, or affinity chromatography, depending on the nature of the biomolecule.
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Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines the chelation of ⁶⁸Ga by a DOTA-PEG-conjugated biomolecule.
Materials:
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⁶⁸Ge/⁶⁸Ga generator
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0.1 M HCl for elution
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Sodium acetate (B1210297) buffer (1 M, pH 4.5)
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The purified DOTA-PEG-conjugated biomolecule
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Sterile water for injection
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C18 Sep-Pak cartridge for purification
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Sterile filters (0.22 µm)
Procedure:
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Elution of ⁶⁸Ga:
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Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.
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Radiolabeling Reaction:
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In a sterile reaction vial, add the DOTA-PEG-conjugated biomolecule (typically 10-50 µg) dissolved in sterile water.
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Add sodium acetate buffer to adjust the pH of the reaction mixture to between 3.5 and 4.5.[5]
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Add the ⁶⁸GaCl₃ eluate to the reaction vial.
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Heat the reaction mixture at 95°C for 5-15 minutes.[5]
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Purification of the Radiolabeled Conjugate:
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Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
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Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-PEG-conjugate will be retained.
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Wash the cartridge with sterile water (10 mL) to remove any unreacted ⁶⁸Ga.
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Elute the purified ⁶⁸Ga-DOTA-PEG-conjugate from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
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The ethanolic solution can then be diluted with a sterile saline solution for in vivo applications.
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Quality Control:
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Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.
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Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the development of a targeted PET imaging agent and the associated biological signaling pathway.
Caption: Experimental workflow for the synthesis and application of a targeted PET imaging agent.
Caption: Simplified signaling pathway of integrin αvβ3 activation by an RGD ligand.
The first diagram illustrates the logical progression from the starting materials, DOTA-PEG10-Azide and an alkyne-modified targeting peptide, through the click chemistry conjugation, subsequent radiolabeling with ⁶⁸Ga, and finally to the in vivo application of the resulting PET imaging agent. This provides a clear and concise overview of the entire process for researchers planning such experiments.
The second diagram depicts the biological context for a common application: targeting the integrin αvβ3 receptor, which is often overexpressed on tumor cells and angiogenic endothelial cells. The RGD (Arginine-Glycine-Aspartic acid) peptide sequence is a well-known ligand for this receptor. By conjugating a DOTA-PEG linker to an RGD peptide, the resulting radiotracer can bind to integrin αvβ3, allowing for non-invasive visualization of tumors and angiogenesis via PET imaging. The diagram shows how the binding of the ⁶⁸Ga-DOTA-PEG-RGD agent to the integrin receptor allows for the imaging of a key signaling pathway involved in cancer progression.
